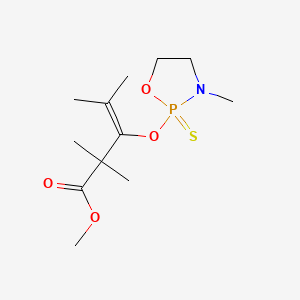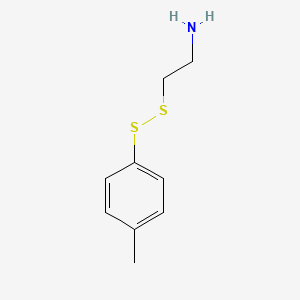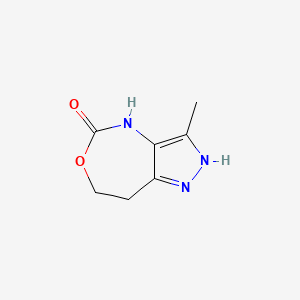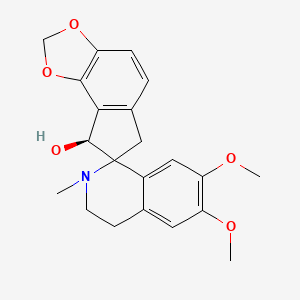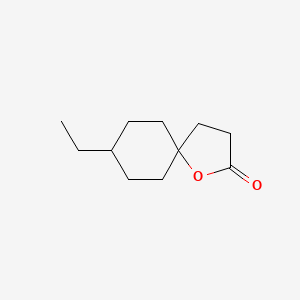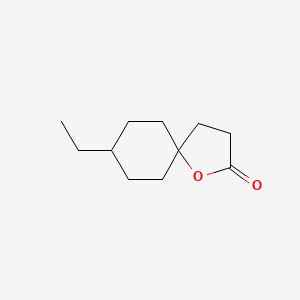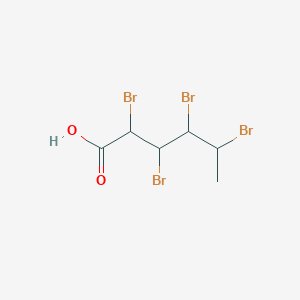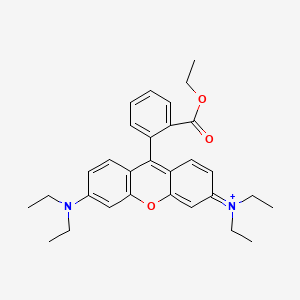![molecular formula C14H20O B12801716 1-[4-(2-Methylpentyl)phenyl]ethanone CAS No. 38861-81-3](/img/structure/B12801716.png)
1-[4-(2-Methylpentyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Methylpentyl)phenyl]ethanone is an organic compound with the molecular formula C16H22O It is a derivative of acetophenone, characterized by the presence of a phenyl group substituted with a 2-methylpentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[4-(2-Methylpentyl)phenyl]ethanone can be synthesized through Friedel-Crafts acylation. This involves the reaction of 4-(2-methylpentyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(2-Methylpentyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Formation of 4-(2-methylpentyl)benzoic acid.
Reduction: Formation of 1-[4-(2-methylpentyl)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Methylpentyl)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[4-(2-Methylpentyl)phenyl]ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve modulation of biochemical processes at the molecular level.
Vergleich Mit ähnlichen Verbindungen
1-[4-(2-Methylpropyl)phenyl]ethanone: Similar structure but with a different alkyl chain length.
1-(2,4,5-Trimethylphenyl)ethanone: Contains additional methyl groups on the phenyl ring.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Contains hydroxyl and methoxy groups on the phenyl ring.
Eigenschaften
CAS-Nummer |
38861-81-3 |
|---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
1-[4-(2-methylpentyl)phenyl]ethanone |
InChI |
InChI=1S/C14H20O/c1-4-5-11(2)10-13-6-8-14(9-7-13)12(3)15/h6-9,11H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
CYXLMTFDKRUHSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)CC1=CC=C(C=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



